molecular formula C12H19NS B13635142 1-(Methylthio)-5-phenylpentan-2-amine

1-(Methylthio)-5-phenylpentan-2-amine

Cat. No.: B13635142
M. Wt: 209.35 g/mol
InChI Key: NORMTWIXVNOTNO-UHFFFAOYSA-N
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Description

1-(Methylthio)-5-phenylpentan-2-amine is an organic compound that belongs to the class of amines It features a phenyl group attached to a pentane chain, which is further substituted with a methylthio group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylthio)-5-phenylpentan-2-amine typically involves the reaction of 5-phenylpentan-2-one with methylthiol and ammonia under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Methylthio)-5-phenylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylthio)-5-phenylpentan-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Methylthio)-5-phenylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylthio)-2-phenylethane
  • 1-(Methylthio)-3-phenylpropane
  • 1-(Methylthio)-4-phenylbutane

Uniqueness

1-(Methylthio)-5-phenylpentan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

1-methylsulfanyl-5-phenylpentan-2-amine

InChI

InChI=1S/C12H19NS/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,13H2,1H3

InChI Key

NORMTWIXVNOTNO-UHFFFAOYSA-N

Canonical SMILES

CSCC(CCCC1=CC=CC=C1)N

Origin of Product

United States

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